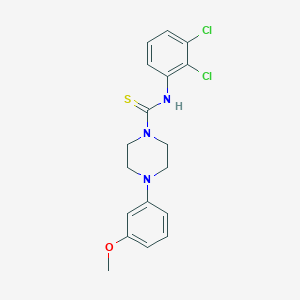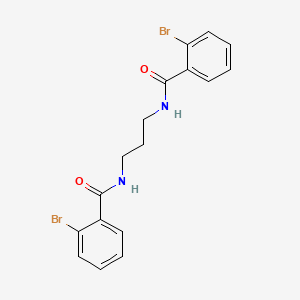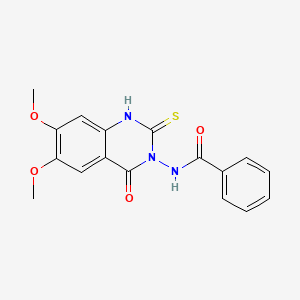![molecular formula C19H23N3OS B4678257 N-[3-(methylthio)phenyl]-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea](/img/structure/B4678257.png)
N-[3-(methylthio)phenyl]-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea
Descripción general
Descripción
N-[3-(methylthio)phenyl]-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea, also known as NSC 681239, is a synthetic compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of phenylurea derivatives, which have been found to exhibit a range of biological activities including antitumor, anti-inflammatory, and antiviral effects.
Mecanismo De Acción
The exact mechanism of action of N-[3-(methylthio)phenyl]-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea 681239 is not fully understood, but it is believed to involve the inhibition of protein kinases. Specifically, this compound has been shown to inhibit the activity of the protein kinase CK2, which is involved in various cellular processes including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
In addition to its anticancer effects, this compound 681239 has also been found to exhibit anti-inflammatory and antiviral activities. This compound has been shown to inhibit the production of inflammatory cytokines and chemokines, which are involved in the immune response. Additionally, this compound 681239 has been found to inhibit the replication of certain viruses, including HIV and hepatitis C virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[3-(methylthio)phenyl]-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea 681239 is its relatively low toxicity, which makes it a promising candidate for further preclinical and clinical studies. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for the study of N-[3-(methylthio)phenyl]-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea 681239. One area of interest is the development of novel analogs with improved solubility and potency. Additionally, further studies are needed to fully understand the mechanism of action of this compound 681239 and its potential therapeutic applications beyond cancer treatment. Finally, the use of this compound 681239 in combination with other anticancer agents is an area that warrants further investigation.
Aplicaciones Científicas De Investigación
N-[3-(methylthio)phenyl]-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea 681239 has been extensively studied for its potential as an anticancer agent. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound 681239 has been found to induce apoptosis (programmed cell death) in cancer cells, which is a key mechanism for cancer treatment.
Propiedades
IUPAC Name |
1-(3-methylsulfanylphenyl)-3-[4-(pyrrolidin-1-ylmethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3OS/c1-24-18-6-4-5-17(13-18)21-19(23)20-16-9-7-15(8-10-16)14-22-11-2-3-12-22/h4-10,13H,2-3,11-12,14H2,1H3,(H2,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVADHFGMVRLURK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)NC2=CC=C(C=C2)CN3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[4-(phenylsulfonyl)-1-piperazinyl]sulfonyl}-2,1,3-benzoxadiazole](/img/structure/B4678178.png)
![3-(4-methylphenyl)-6-[(4-phenyl-1-piperazinyl)carbonyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4678187.png)
![N-1-naphthyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4678194.png)


![3-bromo-4-[3-(4-methylphenoxy)propoxy]benzaldehyde](/img/structure/B4678237.png)
![3-phenyl-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B4678244.png)
![N~1~-(3-acetylphenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-methylbenzyl)glycinamide](/img/structure/B4678249.png)

![5-(2-furylmethylene)-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4678265.png)
![1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B4678266.png)
![4-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethoxy}benzonitrile](/img/structure/B4678270.png)

![N-1,3-benzodioxol-5-yl-2-[(2-chlorophenyl)acetyl]hydrazinecarboxamide](/img/structure/B4678282.png)